Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline Resolution from Endogenous 2-Methylbutyric Acid
(S)-2-Methylbutyric Acid Chloride-d3 provides a +3.02 Da mass differential relative to unlabeled (S)-2-methylbutyric acid chloride [1]. This mass shift exceeds the minimum recommended mass difference of ≥3 Da for small-molecule LC-MS/MS internal standards, thereby eliminating spectral overlap between the analyte and internal standard channels . The isotopic signature enables selective multiple reaction monitoring (MRM) detection without interference from endogenous 2-methylbutyric acid species present in biological matrices [2].
| Evidence Dimension | Mass-to-charge ratio differential vs. unlabeled analyte |
|---|---|
| Target Compound Data | Molecular weight = 123.60 g/mol; Δm/z = +3.02 Da |
| Comparator Or Baseline | Unlabeled (S)-2-methylbutyric acid chloride: MW = 120.58 g/mol |
| Quantified Difference | +3.02 Da mass shift |
| Conditions | ESI+ LC-MS/MS with MRM acquisition; small molecule (<1000 Da) analysis |
Why This Matters
A mass differential of ≥3 Da is required to avoid isotopic cross-talk and ensure accurate peak integration in quantitative LC-MS/MS methods employing stable isotope-labeled internal standards.
- [1] Pharmaffiliates. (S)-2-Methylbutyric Acid Chloride-d3 (CAS 1217722-29-6) Product Technical Datasheet. PA STI 060920. View Source
- [2] Jaochico A, et al. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. 2019;11(8):741-753. View Source
